

# Naltrexone Shows Modest but Meaningful Reductions in Heavy Drinking Compared to Placebo

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Naltrexone |           |
| Cat. No.:            | B1662487   | Get Quote |

**Naltrexone**, an opioid antagonist, demonstrates a modest but clinically relevant advantage over placebo in reducing the number of heavy drinking days among individuals with alcohol use disorder, according to a review of multiple clinical studies. While not a "silver bullet," the evidence suggests that **naltrexone**, particularly when combined with psychosocial interventions, is a valuable tool in the therapeutic arsenal for managing alcohol dependence.

The primary mechanism of **naltrexone** in alcohol use disorder is believed to be its blockade of opioid receptors in the brain.[1][2][3] Alcohol consumption triggers the release of endogenous opioids, which in turn activates the brain's reward system, leading to feelings of pleasure and reinforcement.[1][3][4] By blocking these receptors, **naltrexone** is thought to reduce the rewarding effects of alcohol, thereby decreasing cravings and the motivation to drink.[1][2][5]

# Quantitative Comparison of Naltrexone and Placebo in Reducing Heavy Drinking Days

A systematic review and meta-analysis of seven randomized controlled trials encompassing 1,500 adults with alcohol use disorder found that extended-release **naltrexone** resulted in a statistically significant reduction in heavy drinking days per month compared to placebo.[6][7][8] Specifically, the weighted mean difference was -1.2 heavy drinking days per month in favor of **naltrexone**.[6][7] The analysis also indicated that longer treatment durations (greater than three months) were associated with larger reductions in heavy drinking days.[6][7]



Another clinical trial focusing on young adult heavy drinkers found that while **naltrexone** did not significantly reduce the overall frequency of heavy drinking days compared to placebo, it did lead to a significant reduction in the intensity of drinking, such as fewer drinks per drinking day and a lower percentage of drinking days with a high blood alcohol concentration.[9][10]

| Outcome Measure                                       | Naltrexone Group                        | Placebo Group                                                                     | Study Details                                                                       |
|-------------------------------------------------------|-----------------------------------------|-----------------------------------------------------------------------------------|-------------------------------------------------------------------------------------|
| Reduction in Heavy<br>Drinking Days per<br>Month      | -1.2 days (Weighted<br>Mean Difference) | Meta-analysis of 7<br>trials (n=1500) of<br>extended-release<br>naltrexone.[6][7] |                                                                                     |
| Percent Heavy<br>Drinking Days (PHDD)<br>over 8 weeks | Mean = 21.60%<br>(SD=16.05)             | Mean = 22.90%<br>(SD=13.20)                                                       | 8-week, double-blind,<br>placebo-controlled<br>trial in young adults<br>(n=128).[9] |
| Relapse to Heavy<br>Drinking                          | Fewer subjects relapsed (p=0.001)       | 12-week, randomized, placebo-controlled trial in adult males (n=111).[11]         |                                                                                     |
| Return to Heavy<br>Drinking                           | 17% relative risk reduction             | 16-week randomized controlled trial (COMBINE study, n=1383).[12]                  |                                                                                     |

# **Experimental Protocols in Naltrexone Clinical Trials**

The methodologies employed in clinical trials evaluating **naltrexone** for alcohol use disorder typically share a core design, with variations in patient populations, **naltrexone** formulation, and the nature of concurrent psychosocial interventions.

A common framework for these studies is the randomized, double-blind, placebo-controlled trial.[9][11][13] Participants are typically individuals diagnosed with alcohol dependence according to established criteria such as the DSM-IV.[13][14] Exclusion criteria often include the presence of other substance use disorders (excluding nicotine), severe psychiatric conditions requiring medication, and significant liver disease.[15]



#### **Key Methodological Components:**

- Recruitment and Screening: Participants are often recruited from the community through advertisements or from outpatient clinics.[11][14] A thorough screening process is conducted to ensure they meet the inclusion and exclusion criteria.
- Randomization and Blinding: Participants are randomly assigned to receive either
  naltrexone or a matching placebo.[9][11] To minimize bias, both the participants and the
  study staff are typically blinded to the treatment assignment.[9][12]
- Dosage and Administration: Oral naltrexone is commonly administered at a dose of 50 mg per day.[11][13] Some studies have also investigated extended-release injectable formulations, which are administered monthly.[6][16]
- Psychosocial Intervention: Naltrexone is generally studied as an adjunct to psychosocial treatment.[5][14] This can range from brief counseling and medical management to more intensive therapies like Cognitive-Behavioral Therapy (CBT).[12][14]
- Outcome Measures: The primary outcome is often the reduction in the number of heavy drinking days.[6][9][13] Other outcomes may include the percentage of days abstinent, time to first heavy drinking day, and changes in alcohol craving.[9][10] Data on alcohol consumption is typically collected using the Timeline Follow-Back method, which is a validated self-report measure.[9][13]
- Duration: The treatment phase of these trials typically ranges from 12 to 24 weeks, with some studies including longer-term follow-up periods.[11][13][14]

### **Visualizing the Process and Pathway**

To better understand the typical flow of a clinical trial and the underlying mechanism of **naltrexone**, the following diagrams are provided.





Click to download full resolution via product page



Caption: Experimental workflow of a typical randomized controlled trial comparing **naltrexone** to placebo.



Click to download full resolution via product page

Caption: Signaling pathway of **naltrexone** in reducing the reinforcing effects of alcohol.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. getnaltrexone.com [getnaltrexone.com]
- 2. drugs.com [drugs.com]
- 3. health.mil [health.mil]
- 4. addictions.psych.ucla.edu [addictions.psych.ucla.edu]
- 5. droracle.ai [droracle.ai]
- 6. Effect of extended-release naltrexone on alcohol consumption: a systematic review and meta-analysis PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. integrationacademy.ahrq.gov [integrationacademy.ahrq.gov]
- 9. Reduction of Alcohol Drinking in Young Adults by Naltrexone: A Double-Blind, Placebo-Controlled, Randomized Clinical Trial of Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Longitudinal Findings from a Randomized Clinical Trial of Naltrexone for Young Adult Heavy Drinkers PMC [pmc.ncbi.nlm.nih.gov]
- 11. Naltrexone for alcohol dependence: a randomized controlled trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ebm.bmj.com [ebm.bmj.com]
- 13. researchgate.net [researchgate.net]
- 14. A Placebo-Controlled Randomized Clinical Trial of Naltrexone in the Context of Different Levels of Psychosocial Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. Naltrexone Injection for Alcoholism · Recruiting Participants for Phase Phase 4 Clinical Trial 2025 | Power | Power [withpower.com]
- To cite this document: BenchChem. [Naltrexone Shows Modest but Meaningful Reductions in Heavy Drinking Compared to Placebo]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b1662487#naltrexone-versus-placebo-in-reducing-heavy-drinking-days-in-clinical-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com